N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a compound that features a sulfonamide group linked to an oxazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE typically involves the reaction of an aromatic amine with acrylic acid under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered and purified . Another method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit bacterial enzymes, while the oxazole ring can interact with various biological receptors . These interactions can disrupt essential biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Uniqueness
N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is unique due to its specific combination of a sulfonamide group and an oxazole ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-10-9-14(16-21-10)17-22(19,20)13-5-3-12(4-6-13)7-8-15-11(2)18/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
AUQPEZFKFVXYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.